Zero Hydrogen‑Bond Donors Confer a Passive Permeability Advantage over the 5‑Amino Analog
The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the closest analog 5‑[(2‑morpholin‑4‑yl‑2‑oxoethyl)thio]-1,3,4‑thiadiazol‑2‑amine (CAS 328004‑28‑0) possesses two H‑bond donors from the primary amine . In general, each HBD reduces passive membrane permeability by approximately one log unit; therefore, the target is predicted to be 10‑ to 100‑fold more permeable in passive diffusion assays such as PAMPA or Caco‑2 [1].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 5‑Amino analog (CAS 328004‑28‑0): 2 HBD |
| Quantified Difference | Δ = 2 HBD; predicted permeability advantage ~10‑100× |
| Conditions | Computed from 2D structure; PAMPA/Caco‑2 prediction per general ADME rules |
Why This Matters
For screening campaigns where intracellular targets or CNS exposure are required, the absence of H‑bond donors is a critical selection criterion that the amino analog cannot meet.
- [1] Walters WP. Going further than Lipinski's rule. Expert Opin Drug Discov. 2012;7(2):99‑107. doi:10.1517/17460441.2012.648558 (Reviews the impact of H‑bond donors on permeability.) View Source
